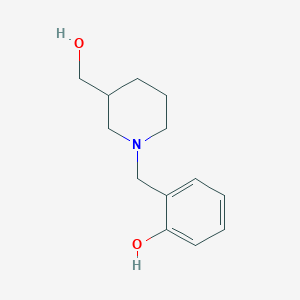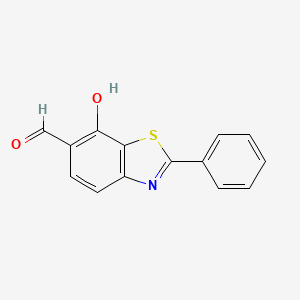![molecular formula C20H20F4N2O2 B1475168 Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate CAS No. 1424939-75-2](/img/structure/B1475168.png)
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate
Descripción general
Descripción
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate (PFTPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated piperidine derivative that has been used as a ligand in chemical and biological studies. PFTPC has been used in studies related to the synthesis of ligands, the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has been used in a variety of scientific research applications. It has been used as a ligand in studies related to the synthesis of other ligands, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used as a substrate in studies related to the synthesis of other compounds and the enzymatic production of compounds. Additionally, it has been used as a catalyst in studies related to the synthesis of other compounds and the enzymatic production of compounds.
Mecanismo De Acción
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate is believed to act as a ligand in chemical and biological studies. It binds to certain molecules, such as enzymes, and modifies their activity. This allows scientists to study the effects of drugs and other compounds on the activity of enzymes.
Biochemical and Physiological Effects
This compound has been used in studies related to the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the activity of enzymes, the effects of drugs on cell signaling pathways, and the effects of drugs on the immune system. Additionally, this compound has been used to study the effects of drugs on the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound and is not easily degraded by enzymes or other molecules. A limitation of this compound is that it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The future directions for Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate research include the development of new synthetic methods for its synthesis, the development of new methods for its use in drug research, the development of new methods for its use in enzymatic production of compounds, and the development of new methods for its use in cell signaling studies. Additionally, the use of this compound in studies related to drug metabolism, drug toxicity, and drug delivery could be explored. Finally, the use of this compound in studies related to the development of new drugs, the development of new therapeutic agents, and the development of new diagnostic tools could be explored.
Propiedades
IUPAC Name |
phenyl N-[1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c21-18-12-14(6-7-17(18)20(22,23)24)13-26-10-8-15(9-11-26)25-19(27)28-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYOCPAHXQQWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OC2=CC=CC=C2)CC3=CC(=C(C=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)
![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)
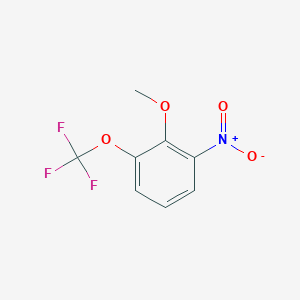

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1475094.png)
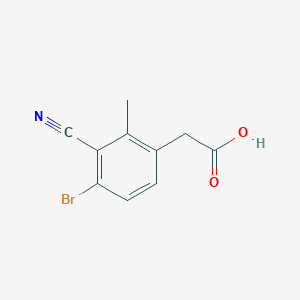
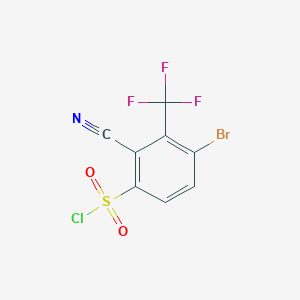
![Methyl 2-{(tert-butoxycarbonyl)[2-(methylamino)-2-oxoethyl]amino}acetate](/img/structure/B1475101.png)
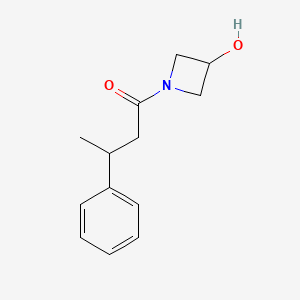
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
